molecular formula C10H12ClNOSi B1467843 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1071540-51-6

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B1467843
M. Wt: 225.74 g/mol
InChI Key: AYTYKFMMCYBPDB-UHFFFAOYSA-N
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Patent
US09045493B2

Procedure details

7-Chloro-2-trimethylsilanyl-furo[3,2-b]pyridine (185 g, 0.23 mol) is dissolved in ACN under nitrogen atmosphere. Then KF (47.6 g, 0.82 mol) and Iodosuccinimide (553.1 g, 0.25 mol) are added. The reaction mixture is stirred at 60° C. for 14 h and then cooled to room temperature. To the reaction mixture is added acetic acid ethyl ester (5 l) and water (5 l). The organic layer is separated, washed with sodiumthiosulfate (5 l) solution, then extracted with NaHCO3 solution and washed with brine. The organic layer is dried over Na2SO4. The drying agent is filtered and the solvent is removed in vacuum; yield: 133 g 7-chloro-2-iodo-furo[3,2-b]pyridine; HPLC/MS: 2.34 min, [M+H]=280;
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
47.6 g
Type
reactant
Reaction Step Two
Name
Iodosuccinimide
Quantity
553.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Si](C)(C)C)[O:10][C:3]=12.[F-].[K+].[I:17]C1CC(=O)NC1=O.C(OC(=O)C)C>C(#N)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([I:17])[O:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
185 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(O2)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
47.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Iodosuccinimide
Quantity
553.1 g
Type
reactant
Smiles
IC1C(=O)NC(C1)=O
Step Three
Name
Quantity
5 L
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 60° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with sodiumthiosulfate (5 l) solution
EXTRACTION
Type
EXTRACTION
Details
extracted with NaHCO3 solution
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The drying agent is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuum
CUSTOM
Type
CUSTOM
Details
2.34 min, [M+H]=280
Duration
2.34 min

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
ClC1=C2C(=NC=C1)C=C(O2)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.